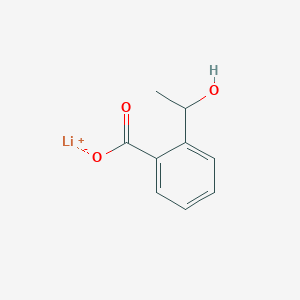
Lithium(1+) ion 2-(1-hydroxyethyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium(1+) ion 2-(1-hydroxyethyl)benzoate, also known as lithium benzoate, is a salt derived from the combination of lithium ion and benzoate anion. It has a CAS Number of 1909348-16-8 and a molecular weight of 172.11 . The IUPAC name is lithium 2-(1-hydroxyethyl)benzoate .
Molecular Structure Analysis
The molecular formula of this compound is C9H9LiO3 . The InChI code is 1S/C9H10O3.Li/c1-6(10)7-4-2-3-5-8(7)9(11)12;/h2-6,10H,1H3,(H,11,12);/q;+1/p-1 .Wissenschaftliche Forschungsanwendungen
Neuroprotective and Neurotrophic Effects
- Lithium administration has been shown to increase N-acetyl-aspartate (NAA) levels in the human brain, suggesting enhanced neuronal viability and function. This finding supports the hypothesis that lithium's long-term benefits may be mediated by neurotrophic or neuroprotective events (Moore et al., 2000).
- A study utilizing 7Li magnetic resonance imaging at 7T revealed lithium accumulation in the hippocampus of patients with bipolar disorder, suggesting a correlation between lithium's cerebral distribution and its therapeutic effects, particularly considering the hippocampus's role in emotion processing and regulation (Stout et al., 2020).
Influence on Psychiatric Disorders and Treatment
- Research into tryptophan hydroxylase gene variants has indicated a potential genetic factor influencing the prophylactic efficacy of lithium in mood disorders, suggesting that genetic predispositions may affect treatment outcomes (Serretti et al., 1999).
Impact on Cognitive Functions
- Lithium's potential use in treating or preventing dementia was explored, with findings indicating that long-term lithium treatment attenuates cognitive and functional decline in amnestic mild cognitive impairment, a condition associated with a high risk for Alzheimer's disease. This reinforces the disease-modifying properties of lithium (Forlenza et al., 2019).
Exploration of Lithium's Broader Therapeutic Effects
- Studies have examined lithium's role in conditions such as the syndrome of inappropriate secretion of antidiuretic hormone, showcasing its potential beyond psychiatric applications. Lithium carbonate treatment prompted a water diuresis and corrected hyponatremia, highlighting its diverse therapeutic effects (White & Fetner, 1975).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
lithium;2-(1-hydroxyethyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3.Li/c1-6(10)7-4-2-3-5-8(7)9(11)12;/h2-6,10H,1H3,(H,11,12);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXWNMTMUSSZVAY-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C1=CC=CC=C1C(=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9LiO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2442275.png)
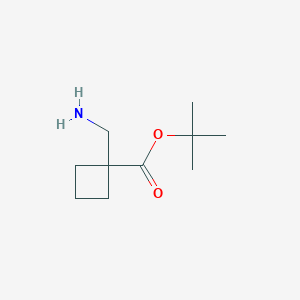


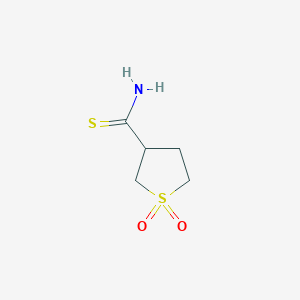



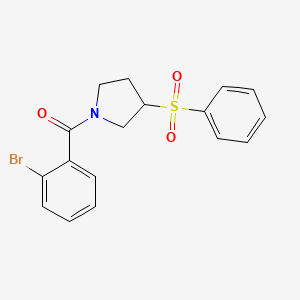
![N-(4-ethoxybenzo[d]thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2442291.png)
![N-[3-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-N'-(4-fluorobenzyl)ethanediamide](/img/structure/B2442292.png)
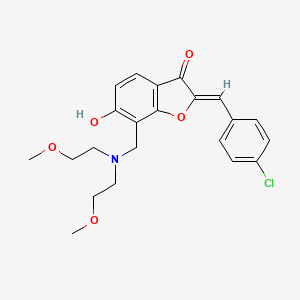
![2-((7-Oxaspiro[3.5]nonan-2-yl)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2442295.png)